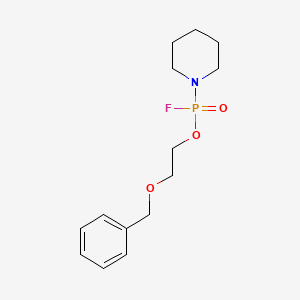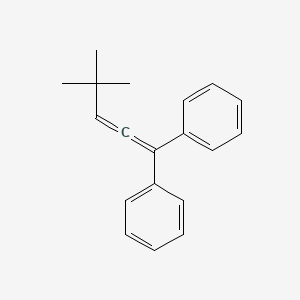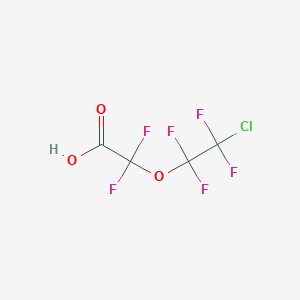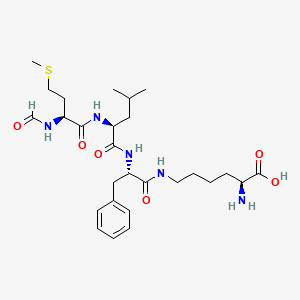
Phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of a phosphorus atom bonded to carbon and fluorine atoms
Métodos De Preparación
The synthesis of phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester typically involves the reaction of phosphonofluoridic acid derivatives with piperidine and 2-(phenylmethoxy)ethanol. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phosphonic acid derivatives
Aplicaciones Científicas De Investigación
Phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases related to enzyme dysregulation.
Industry: The compound is used in the development of pesticides and other agrochemicals due to its ability to inhibit specific enzymes in pests
Mecanismo De Acción
The mechanism of action of phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester involves the inhibition of enzymes by forming a covalent bond with the active site of the enzyme. This covalent bond formation leads to the inactivation of the enzyme, preventing it from catalyzing its substrate. The molecular targets of this compound include enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission .
Comparación Con Compuestos Similares
Phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester can be compared with other similar compounds, such as:
Phosphonofluoridic acid, 1-pyrrolidinyl-, 2-(phenylmethoxy)ethyl ester: This compound has a similar structure but contains a pyrrolidine ring instead of a piperidine ring.
Phosphonofluoridic acid, (1-methylethyl)-, cyclopentyl ester: This compound features a cyclopentyl ester group and an isopropyl group attached to the phosphorus atom.
Cyclohexyl ethylphosphonofluoridate: This compound has a cyclohexyl group and an ethyl group attached to the phosphorus atom
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.
Propiedades
| 85473-42-3 | |
Fórmula molecular |
C14H21FNO3P |
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
1-[fluoro(2-phenylmethoxyethoxy)phosphoryl]piperidine |
InChI |
InChI=1S/C14H21FNO3P/c15-20(17,16-9-5-2-6-10-16)19-12-11-18-13-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2 |
Clave InChI |
XGFXJZYOVBVQMP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)P(=O)(OCCOCC2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








